molecular formula C7H16NO5P B12936735 Acetic acid, amino(diethoxyphosphinyl)-, methyl ester CAS No. 50917-77-6

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester

Cat. No.: B12936735
CAS No.: 50917-77-6
M. Wt: 225.18 g/mol
InChI Key: XMDHWNIHAWQDDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Base such as triethylamine or sodium hydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is unique due to the presence of both an amino group and a diethoxyphosphoryl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

methyl 2-amino-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHWNIHAWQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463393
Record name Acetic acid, amino(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-77-6
Record name Acetic acid, amino(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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